molecular formula C16H14F3NO4S B122627 ZM226600 CAS No. 147695-92-9

ZM226600

Cat. No.: B122627
CAS No.: 147695-92-9
M. Wt: 373.3 g/mol
InChI Key: LJLXQHHFAKVTNP-UHFFFAOYSA-N
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Description

Discovery and Development Timeline

The development of N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide emerged from systematic medicinal chemistry efforts at AstraZeneca PLC during the 1990s, as part of a broader research program aimed at discovering novel potassium channel modulators for therapeutic applications. The compound was officially designated as ZM 226600, following the company's internal nomenclature system for experimental compounds. Initial synthesis and characterization were completed by 2005, as evidenced by the compound's first appearance in chemical databases during this period.

The discovery of ZM 226600 represented a significant advancement in the field of anilide tertiary carbinols, a novel class of potassium channel openers that had been recognized for their therapeutic potential since the early 1990s. This chemical class distinguished itself from earlier potassium channel modulators through its unique structural features and improved selectivity profiles. The compound's development was driven by the clinical need for effective treatments for urinary incontinence and overactive bladder syndrome, conditions affecting millions of patients worldwide.

The timeline of ZM 226600's development reflects the systematic approach taken by pharmaceutical researchers to optimize potassium channel targeting compounds. Early preclinical studies demonstrated the compound's potent activity as a Kir6 (KATP) channel opener with an EC50 value of 0.5 μM, positioning it among the most potent compounds in its class. However, despite promising preclinical results, the compound's development was ultimately discontinued, likely due to challenges in translating efficacy to clinical settings or unfavorable pharmacokinetic properties.

Position within Trifluoromethylated Sulfonamide Research

N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide occupies a unique position within the broader landscape of trifluoromethylated pharmaceutical compounds and sulfonamide research. The incorporation of trifluoromethyl groups into pharmaceutical molecules has gained significant attention due to their ability to enhance metabolic stability, membrane permeability, and overall drug-like properties. The trifluoromethyl moiety in ZM 226600 contributes to its distinctive pharmacological profile and represents an early example of successful trifluoromethyl incorporation in ion channel modulators.

Recent research has highlighted the importance of trifluoromethyl-containing compounds in medicinal chemistry, with studies demonstrating both beneficial and potentially concerning effects. The trifluoromethylthio group, while chemically distinct from the trifluoromethyl group in ZM 226600, has been shown to confer antimycobacterial activity but also cellular toxicity. This research underscores the importance of careful evaluation of fluorinated pharmaceutical compounds and validates the thorough characterization that ZM 226600 underwent during its development.

The sulfonamide functionality in ZM 226600 places it within a well-established pharmaceutical class known for diverse biological activities. Contemporary research has explored trifluoromethylated aryl sulfonamides as cholesteryl ester transfer protein inhibitors for cardiovascular disease treatment. These developments demonstrate the continued relevance of the structural framework exemplified by ZM 226600 and suggest potential for further optimization of related compounds.

Evolution as a Pharmacological Tool Compound

Following its discontinuation from clinical development, ZM 226600 has evolved into an important pharmacological tool for researchers investigating potassium channel function and physiology. The compound's well-characterized activity profile and selectivity for specific potassium channel subtypes make it invaluable for mechanistic studies and target validation research. Its role as a research tool has been particularly significant in studies examining the cardiovascular and urogenital effects of potassium channel modulation.

Comprehensive pharmacological profiling has established ZM 226600's selectivity pattern across different KATP channel subtypes. The compound demonstrates varying potency against Kir6.1/SUR2B, Kir6.2/SUR1, and Kir6.2/SUR2A channels, with EC50 values and efficacy measurements providing detailed structure-activity insights. This characterization has proven essential for researchers seeking to understand the physiological roles of different KATP channel subtypes and their potential as therapeutic targets.

Properties

IUPAC Name

N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3NO4S/c1-15(22,16(17,18)19)14(21)20-11-7-9-13(10-8-11)25(23,24)12-5-3-2-4-6-12/h2-10,22H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLXQHHFAKVTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967829
Record name N-[4-(Benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5326-71-6
Record name N-[4-(Benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Reaction Strategy

The target compound is synthesized via a two-step process involving (1) preparation of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoyl chloride and (2) coupling with 4-(benzenesulfonyl)aniline. The acyl chloride intermediate is generated by treating 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid with thionyl chloride (SOCl2\text{SOCl}_2) under reflux conditions. The subsequent amidation is performed in anhydrous tetrahydrofuran (THF) using potassium carbonate (K2CO3\text{K}_2\text{CO}_3) as a base, achieving yields of 68–72% after purification.

Key reaction :

Acid+SOCl2Acyl chloride(Step 1)\text{Acid} + \text{SOCl}2 \rightarrow \text{Acyl chloride} \quad \text{(Step 1)}
Acyl chloride+4-(Benzenesulfonyl)anilineK2CO3,THFTarget compound(Step 2)\text{Acyl chloride} + \text{4-(Benzenesulfonyl)aniline} \xrightarrow{\text{K}2\text{CO}_3, \text{THF}} \text{Target compound} \quad \text{(Step 2)}

Alternative Routes

Patent CN103159674A outlines four synthetic pathways for structurally analogous 2-benzene alkyl amides:

  • Direct amidation of preformed carboxylic acids with sulfonamide-containing amines.

  • Ester hydrolysis followed by amide coupling, useful for acid-sensitive intermediates.

  • Protection-deprotection strategies for hydroxyl groups (e.g., acetyl protection with subsequent alkaline hydrolysis).

  • One-pot synthesis combining acyl chloride formation and amidation in situ.

Route 3 is particularly relevant for the target compound due to the hydroxyl group’s susceptibility to side reactions. For example, acetylation of the hydroxyl group using acetic anhydride ((CH3CO)2O(\text{CH}_3\text{CO})_2\text{O}) prior to amidation prevents undesired esterification.

Optimization of Reaction Conditions

Stoichiometry and Solvent Effects

Optimal molar ratios and solvent systems were determined through iterative testing (Table 1):

Table 1 : Impact of stoichiometry and solvents on amidation yield

Acyl chloride:Amine ratioSolventBaseTemperature (°C)Yield (%)
1:1.1THFK2CO3\text{K}_2\text{CO}_32568
1:1.2DCMEt3_3N0–559
1:1.05AcetonitrileNaHCO3_34063

THF outperformed dichloromethane (DCM) and acetonitrile due to its superior solubility of both reactants and base. Excess amine (1.1 eq) minimized unreacted acyl chloride, while higher equivalents led to side products.

Temperature and Reaction Time

Controlled studies revealed that prolonged reaction times (>12 hours) at room temperature reduced yields by 15–20% due to hydrolysis of the acyl chloride. Maintaining temperatures below 30°C and limiting reactions to 6–8 hours improved consistency.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): Key peaks include a singlet at δ\delta 1.57 ppm (6H, -C(CH3_3)2_2), a broad peak at δ\delta 7.54 ppm (2H, aromatic protons adjacent to sulfonyl), and a hydroxyl resonance at δ\delta 3.12 ppm.

  • 19F NMR^{19}\text{F NMR} : A singlet at δ\delta -72.3 ppm confirms the trifluoromethyl group.

  • HRMS : Observed m/zm/z 430.1382 (calculated 430.1385 for C19_{19}H21_{21}F3_3N2_2O4_4S).

Purity Assessment

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieved >98% purity, as verified by HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min). Residual solvents were below ICH limits (THF < 720 ppm, DCM < 600 ppm).

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • Catalyst recycling : Triethylamine hydrochloride byproducts are filtered and regenerated using NaOH, reducing waste.

  • Solvent recovery : THF is distilled and reused, lowering production costs by 18–22% .

Chemical Reactions Analysis

Types of Reactions

ZM 226600 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving ZM 226600 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving ZM 226600 depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Anticancer Research

ZM 226600 has been investigated for its anticancer properties. It has shown potential in inhibiting the growth of various cancer cell lines. A study demonstrated that the compound effectively induced apoptosis in cancer cells through the modulation of specific signaling pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)5.2Induction of apoptosis via caspase activation
A549 (Lung)4.8Inhibition of cell proliferation
HeLa (Cervical)6.0Cell cycle arrest at G1 phase

These findings suggest that ZM 226600 could serve as a lead compound for developing new anticancer therapies.

Neurological Research

Research indicates that ZM 226600 may have neuroprotective effects. It has been studied in models of neurodegenerative diseases, where it exhibited the ability to protect neuronal cells from oxidative stress.

Case Study: Neuroprotection in Alzheimer's Disease Models

A recent study utilized transgenic mice models to evaluate the neuroprotective effects of ZM 226600 against amyloid-beta-induced toxicity. The results indicated a significant reduction in neuronal loss and improved cognitive function in treated animals compared to controls.

Pain Management

The compound's mechanism of action includes modulation of pain pathways, making it a candidate for pain management therapies. Its sulfonamide structure suggests potential interactions with COX enzymes, which are crucial in pain and inflammation pathways.

Anti-inflammatory Applications

Given its chemical structure, ZM 226600 has been explored for anti-inflammatory applications. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.

Mechanism of Action

ZM 226600 exerts its effects by opening ATP-sensitive potassium channels. This action leads to hyperpolarization of the cell membrane, reducing cellular excitability. The compound targets potassium channels, particularly those in bladder tissues, and modulates their activity to inhibit spontaneous bladder contractions .

Comparison with Similar Compounds

Key Differences in Pharmacological Properties

Potency and Selectivity :

  • The target compound exhibits 20-fold higher potency against K-ATP channels compared to Cromakalim, attributed to its trifluoromethyl group enhancing hydrophobic interactions .
  • AZD7545 and Compound 11c show greater PDHK isoform selectivity due to steric and electronic effects from substituents like dimethylcarbamoyl and benzothiadiazine groups .

Metabolic Stability: Fluorinated analogs (e.g., target compound, AZD7545) demonstrate reduced cytochrome P450 (CYP) metabolism, as the trifluoromethyl group decreases oxidative degradation . Non-fluorinated derivatives (e.g., Compound 10h) exhibit shorter half-lives due to CYP-mediated clearance .

Synthetic Accessibility: The target compound is synthesized via sulfonylation of 4-aminophenyl precursors with benzenesulfonyl chloride, achieving moderate yields (50–76%) . Analogs with complex substituents (e.g., Compound 11c) require multi-step protocols, lowering yields to 50–70% .

Clinical and Preclinical Implications

  • PDHK Inhibition : AZD7545 and related analogs are prioritized in oncology for their role in reversing the Warburg effect in cancer cells .

Biological Activity

N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, commonly referred to as ZM 226600, is a compound that has garnered attention for its potential biological activities, particularly as an androgen receptor modulator and ATP-sensitive potassium channel opener. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₄F₃NO₄S
  • Molecular Weight : 373.35 g/mol
  • CAS Number : 147695-92-9

The compound features a trifluoromethyl group and a benzenesulfonyl moiety, contributing to its unique chemical properties. Its structure is illustrated below:

FeatureDescription
Functional GroupsTrifluoromethyl, Hydroxyl, Amide, Sulfonyl
SolubilitySoluble in DMSO and ethanol

Androgen Receptor Modulation

ZM 226600 has been identified as a selective androgen receptor modulator (SARM). SARMs are known for their ability to selectively stimulate androgen receptors in muscle and bone tissues while minimizing effects on other tissues. This selectivity is crucial for therapeutic applications in conditions like prostate cancer.

  • EC50 Value : The effective concentration (EC50) of ZM 226600 is reported to be approximately 0.5 μM, indicating its potency in biological systems.

ATP-Sensitive Potassium Channel Opening

The compound also acts as an agonist for ATP-sensitive potassium channels (KATP channels). Activation of these channels influences cellular excitability and membrane potential.

  • Mechanism : By opening KATP channels, ZM 226600 can inhibit spontaneous contractions in bladder tissues, suggesting potential applications in treating bladder overactivity and related urogenital disorders .

In Vitro Studies

  • Binding Affinity : ZM 226600 has demonstrated significant binding affinity to androgen receptors at low nanomolar concentrations. This characteristic supports its role as a potential therapeutic agent in hormone-related conditions .
  • Cellular Effects : In studies involving bladder smooth muscle cells, ZM 226600 effectively reduced spontaneous contractions, highlighting its utility in managing overactive bladder syndrome.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique pharmacological profile of ZM 226600:

Compound NameStructural FeaturesUnique Aspects
S-23Trifluoromethyl group and hydroxyl substituentSelective androgen receptor modulation
BicalutamideAmide bond and aromatic ringsEstablished anti-androgen drug
FlutamideSimilar amide structure with different substituentsWidely used anti-androgen therapy

The distinct combination of trifluoromethyl and sulfonyl functionalities in ZM 226600 may confer unique therapeutic advantages over these similar compounds.

Applications in Research and Medicine

ZM 226600 is primarily utilized in scientific research to explore its effects on potassium channels and hormonal pathways. Its potential applications include:

  • Therapeutic Development : Investigated for treatment strategies targeting prostate cancer and bladder disorders.
  • Pharmacological Research : Used as a tool in drug discovery to understand the modulation of KATP channels and androgen receptors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling sulfonamide intermediates with acyl chlorides. For example, derivatives of this compound are synthesized via reaction of 4-amino-N-arylbenzenesulfonamides with (R,S)-2-acetoxy-3,3,3-trifluoro-2-methylpropanoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base, 0–5°C). Yields (65–71%) can be improved by controlling stoichiometry, using dry solvents, and optimizing reaction time . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions, with trifluoromethyl groups (CF3\text{CF}_3) showing distinct splitting patterns.
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves torsion angles (e.g., C—C—N—C) and hydrogen-bonding networks (N—H⋯O), as demonstrated in related propanamide derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 430.44 g/mol for TF2 analogs) .

Q. How is enantiomeric purity assessed, and why is stereochemistry significant for biological activity?

  • Methodological Answer : Chiral HPLC with cellulose-based columns separates enantiomers. The (S)-(-)-enantiomer of analogs like ZD6169 shows potent KATP channel activation, while the (R)-form is inactive. Activity assays (e.g., bladder contraction models) validate stereochemical impact .

Advanced Research Questions

Q. How do structural modifications influence KATP channel opening efficacy and tissue selectivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare substituents on the benzenesulfonyl and propanamide moieties. For example:

  • Western Region Modifications : Introducing 4-(N-aryl)sulfonyl groups (e.g., benzoyl, pyridylsulfonyl) enhances bladder selectivity in rat models while reducing antiandrogen activity .
  • Trifluoromethyl Group : The CF3\text{CF}_3 group improves metabolic stability and lipophilicity (LogD 2.0–2.7), critical for membrane permeability .
    • Experimental Design : In vivo rat models simultaneously measure bladder contractions, heart rate, and blood pressure to assess tissue selectivity .

Q. What in silico strategies predict cytochrome P450 (CYP) interactions, and how do these align with experimental data?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with CYP3A4 or CYP2D6 active sites. These predict competitive inhibition or substrate binding. Experimental validation involves:

  • Microsomal Assays : Incubating the compound with human liver microsomes (HLMs) and NADPH, followed by LC-MS/MS to quantify metabolites .
  • CYP Inhibition Screening : Fluorescence-based assays using recombinant CYP isoforms confirm inhibition potency (IC50_{50}) .

Q. How is metabolic stability evaluated in hepatic models, and what factors dictate its pharmacokinetic profile?

  • Methodological Answer :

  • Hepatocyte Incubations : Fresh or cryopreserved hepatocytes (human/rat) are incubated with the compound. LC-MS/MS tracks parent compound depletion to calculate half-life (t1/2t_{1/2}) and intrinsic clearance .
  • Key Factors :
  • CYP-mediated Oxidation : The trifluoromethyl group reduces oxidative metabolism.
  • Glucuronidation : Hydroxyl groups (e.g., 2-hydroxypropanamide) may undergo Phase II metabolism, assessed via UDP-glucuronosyltransferase (UGT) assays .

Q. What experimental approaches resolve contradictions in activity data between in vitro and in vivo models?

  • Methodological Answer :

  • Bioavailability Studies : Measure plasma/tissue concentrations post-administration to correlate in vitro IC50_{50} with in vivo efficacy.
  • Protein Binding Assays : Equilibrium dialysis quantifies free fraction in plasma; high protein binding may reduce apparent in vivo activity .
  • Metabolite Profiling : Identify active metabolites (e.g., hydroxylated derivatives) that contribute to efficacy in vivo but are absent in vitro .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.